

EBI-907 Kinase Selectivity Profile: A Technical Guide

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Compound of Interest			
Compound Name:	EBI-907		
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For Researchers, Scientists, and Drug Development Professionals

Abstract

EBI-907 is a novel, orally bioavailable small molecule inhibitor of the BRAFV600E kinase, a key driver in a significant percentage of human cancers, including melanoma and colorectal cancer. [1] Developed through a structure-guided approach, **EBI-907** demonstrates potent anti-tumor activity both in vitro and in vivo. A defining characteristic of **EBI-907** is its broad kinase selectivity profile, distinguishing it from other BRAF inhibitors. This technical guide provides a comprehensive overview of the kinase selectivity of **EBI-907**, its mechanism of action, and the experimental methodologies used for its characterization.

Introduction

The BRAFV600E mutation is a well-established oncogenic driver, leading to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway and promoting uncontrolled cell proliferation and survival.[2] While first-generation BRAF inhibitors like Vemurafenib have shown clinical efficacy, challenges such as acquired resistance and paradoxical activation of the MAPK pathway in wild-type BRAF cells have necessitated the development of next-generation inhibitors. **EBI-907** has emerged as a promising candidate with a distinct pharmacological profile.[1][3] This document serves as a technical resource for researchers and drug development professionals, detailing the kinase selectivity and mechanism of action of **EBI-907**.



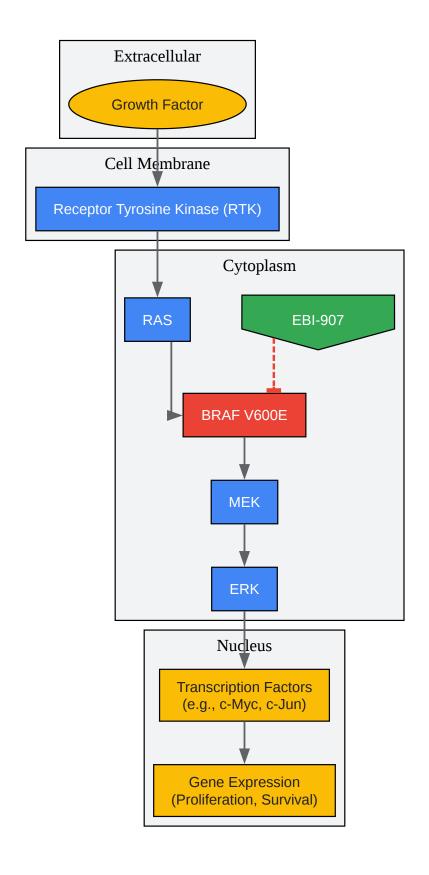
Mechanism of Action

EBI-907 is a potent inhibitor of the BRAFV600E kinase. By targeting the mutated BRAF protein, **EBI-907** effectively suppresses the downstream phosphorylation of MEK and ERK, key components of the MAPK pathway.[3] This inhibition of the MAPK signaling cascade leads to cell cycle arrest and apoptosis in BRAFV600E-dependent cancer cells.

Signaling Pathway

The BRAF/MEK/ERK signaling pathway is a critical regulator of cell growth, differentiation, and survival. In cancers harboring the BRAFV600E mutation, this pathway is constitutively active, driving tumorigenesis. **EBI-907**'s primary mechanism of action is the direct inhibition of the mutated BRAF kinase, thereby blocking this aberrant signaling.





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BRAF/MEK/ERK Signaling Pathway Inhibition by EBI-907



Kinase Selectivity Profile

A comprehensive analysis of **EBI-907**'s kinase selectivity was performed by screening its inhibitory activity against a panel of over 350 unique kinases.[3] The results indicate that **EBI-907** has the highest activity against RAF kinases and also exhibits a broad kinase selectivity, with potent inhibition (IC50 < 100 nM) of numerous kinases within the Tyrosine Kinase-like (TKL) and Tyrosine Kinase (TK) families.[3] The complete dataset for the entire kinase panel is not publicly available.

Quantitative Inhibition Data

The following table summarizes the available quantitative data for **EBI-907**'s inhibitory activity against BRAFV600E, with Vemurafenib included for comparison.[3]

Target Kinase	EBI-907 IC50 (nM)	Vemurafenib IC50 (nM)	Assay
BRAFV600E	4.9	58.5	LanthaScreen Kinase Assay

Data sourced from Zhang J, et al. Cancer Biol Ther. 2016.[3]

Other Potently Inhibited Kinases

In addition to its high potency against BRAFV600E, **EBI-907** has been shown to potently inhibit other important oncogenic kinases, including:

- FGFR1, FGFR2, FGFR3
- RET
- c-Kit
- PDGFRβ

Specific IC50 values for these kinases are not publicly available in the primary literature.



Experimental Protocols

The primary assay used to determine the kinase inhibitory activity of **EBI-907** was the LanthaScreen™ Kinase Assay.

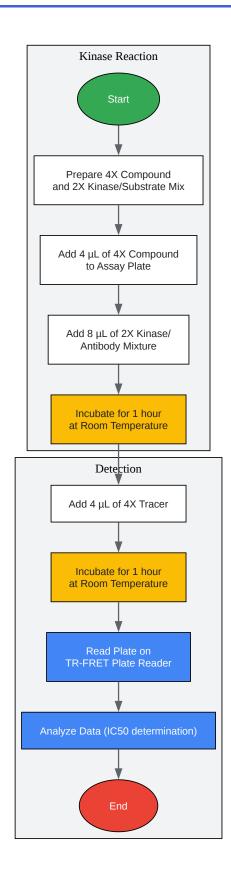
LanthaScreen™ Kinase Assay

The LanthaScreen™ Kinase Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a substrate by a kinase.

Principle: The assay utilizes a terbium-labeled antibody that specifically recognizes the phosphorylated substrate. When the substrate is phosphorylated by the kinase, the binding of the terbium-labeled antibody brings it in close proximity to a fluorescently labeled substrate, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Workflow:





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LanthaScreen™ Kinase Assay Experimental Workflow



Detailed Methodology:

Reagent Preparation:

- A 10 mM stock solution of EBI-907 in DMSO is prepared.
- A serial dilution of the compound is made in an intermediate plate to generate a range of concentrations for IC50 determination.
- The kinase reaction buffer consists of 50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl2, and 1 mM EGTA.
- The full-length BRAFV600E enzyme and the appropriate substrate are diluted in the kinase reaction buffer.

Kinase Reaction:

- The kinase reaction is initiated by adding the kinase to wells of a 384-well plate containing the serially diluted EBI-907 or control compounds.
- The reaction is allowed to proceed for a specified time (typically 60 minutes) at room temperature.

Detection:

- A solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) in TR-FRET dilution buffer is added to each well.
- The plate is incubated for at least 30 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

Data Acquisition and Analysis:

- The plate is read on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
- The ratio of the acceptor to donor emission is calculated.



 IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

EBI-907 is a highly potent inhibitor of the BRAFV600E kinase with a broad selectivity profile that includes other clinically relevant oncogenic kinases. Its distinct pharmacological properties, including its potent anti-tumor activity and unique kinase inhibition spectrum, position it as a valuable tool for cancer research and a promising candidate for further clinical development. This technical guide provides a foundational understanding of **EBI-907**'s kinase selectivity and mechanism of action to aid researchers and drug developers in their ongoing efforts to combat BRAF-mutant cancers.

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